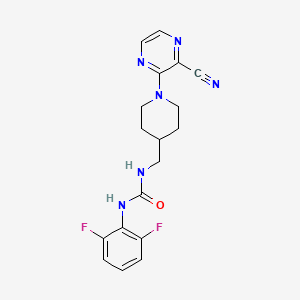

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O/c19-13-2-1-3-14(20)16(13)25-18(27)24-11-12-4-8-26(9-5-12)17-15(10-21)22-6-7-23-17/h1-3,6-7,12H,4-5,8-9,11H2,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOBCFBLDXSMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The structure features a piperidine ring, a cyanopyrazine moiety, and a difluorophenyl group, which may contribute to its biological activity.

The biological activity of This compound has been linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant activity against specific enzymes and receptors.

- Kinase Inhibition : Compounds related to this structure have shown potential as kinase inhibitors, which are crucial in regulating cellular processes. For example, the sulfonamide derivative of this compound has been studied for its ability to inhibit certain kinases involved in cancer progression .

- Receptor Modulation : The presence of the piperidine and pyrazin rings suggests potential interactions with muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders . This interaction could lead to therapeutic effects in conditions such as schizophrenia or Alzheimer's disease.

In Vitro and In Vivo Studies

Research findings indicate that this compound exhibits various biological activities:

- Antitumor Activity : Similar urea derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds like URD12 have shown efficacy against human leukemia and carcinoma cell lines .

- Antiviral Properties : Studies have highlighted the antiviral potential of related compounds against HIV and other viruses . The structure's ability to interfere with viral replication pathways could be an area for further exploration.

Case Studies and Experimental Data

| Study | Test Substance | Model | Dosage | Duration | Effects |

|---|---|---|---|---|---|

| D’Apolito et al. | Urea derivative | CKD mice | 10 mg/kg | 15 days | Increased oxidative stress |

| Vedarethinam et al. | 1,3-BPMU | HEP-G2 cells | 50 μM | 48 hours | Induced apoptosis |

| Wang et al. | URD12 | K562 cells | 200 mg/kg | 3 weeks | Cytotoxic effects |

These studies suggest that the compound's structural features may confer unique biological activities that warrant further investigation.

Comparison with Similar Compounds

Table 1: Comparison of 1,3-Disubstituted Ureas

N/R: Not reported in the evidence.

Key Observations:

Substituent Effects on Yield and Melting Point: Adamantane-based analogs (e.g., 5d, 5e) exhibit significant yield variations (10–92%) depending on the fluorophenyl substitution pattern. The 2,6-difluorophenyl group in 5d results in a low yield (10%) but a high melting point (182–183°C), likely due to crystallinity from symmetrical fluorine placement . In contrast, the target compound’s cyanopyrazine substituent may reduce crystallinity compared to adamantane but improve electronic interactions with biological targets .

Heterocyclic Influence: The triazine-containing compound 18 () highlights how nitrogen-rich heterocycles can enhance solubility and binding to enzymes like kinases or proteases. The target compound’s cyanopyrazine may serve a similar role, though direct activity comparisons are absent in the evidence .

Piperidine vs. The target compound’s piperidin-4-ylmethyl linker may balance flexibility and steric bulk for optimal target engagement .

Q & A

Q. What are the recommended synthetic routes for 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Piperidine Functionalization: Introduction of the 3-cyanopyrazine moiety via nucleophilic substitution or coupling reactions.

Urea Formation: Reaction of a substituted isocyanate (e.g., 2,6-difluorophenyl isocyanate) with the piperidine intermediate under anhydrous conditions.

Key reagents include carbodiimides like EDCI for coupling and DMAP as a catalyst, as seen in analogous urea syntheses .

Validation:

- ¹H/¹⁹F NMR to confirm regiochemistry and substituent positions .

- HPLC (e.g., C18 reverse-phase column) to assess purity (>95% recommended) .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

- Target Identification: Prioritize kinases or enzymes with pyrazine/urea-binding domains (e.g., Factor VIIa-like targets, as suggested by structural analogs in crystallography studies) .

- Assay Design:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., Förster resonance energy transfer) to measure IC₅₀ values .

- Cellular Uptake: Employ LC-MS to quantify intracellular concentrations in relevant cell lines .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Metabolic Stability: Perform hepatic microsome assays (human/rodent) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the cyanopyrazine group) .

- Prodrug Optimization: Introduce protective groups (e.g., tert-butyl esters) on labile sites to enhance bioavailability, as demonstrated in related urea derivatives .

- Pharmacokinetic Modeling: Use allometric scaling from rodent data to predict human dosing, adjusting for species-specific differences in plasma protein binding .

Q. What strategies optimize regioselectivity during the synthesis of the cyanopyrazine-piperidine intermediate?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperidine nitrogen) to steer cyanopyrazine attachment to the 3-position .

- Catalytic Systems: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C-N bond formation, as applied in structurally similar heterocycles .

- Computational Validation: DFT calculations (e.g., Gaussian 16) to predict transition-state energies and regiochemical outcomes .

Q. How can crystallography resolve ambiguities in the compound’s binding mode with target proteins?

Methodological Answer:

- Co-crystallization: Soak the compound into crystals of a validated target (e.g., Factor VIIa) at 10–20 mM concentration in Tris buffer (pH 7.4) .

- Data Collection: Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structure determination.

- Density Analysis: Refine electron density maps (e.g., PHENIX) to confirm urea-mediated hydrogen bonding with catalytic residues .

Q. How should researchers address discrepancies in enzyme inhibition potency across structural analogs?

Methodological Answer:

- SAR Analysis: Compare substituent effects (e.g., 2,6-difluorophenyl vs. 3-chlorophenyl) on binding affinity using isothermal titration calorimetry (ITC) .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to identify critical conformational changes .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for analogs to quantify substituent contributions to potency .

Contradiction Handling & Data Interpretation

Q. What experimental controls are critical when observing off-target effects in kinase screens?

Methodological Answer:

- Counter-Screening: Test the compound against a panel of 10–20 unrelated kinases (e.g., PKA, PKC) to rule out nonspecific inhibition .

- Rescue Experiments: Overexpress the putative target kinase in cell lines; a rightward shift in dose-response curves confirms specificity .

- Covalent Binding Checks: Incubate with β-mercaptoethanol to assess reversibility via thiol-disulfide exchange .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields for Urea Derivatives

| Substituent on Piperidine | Yield (%) | Purity (HPLC, %) | Reference |

|---|---|---|---|

| 3-Cyanopyrazine | 65 | 98 | |

| Thiophene-2-yl | 70 | 97 | |

| Adamantyl | 82 | 96 |

Q. Table 2. Key Crystallographic Parameters for Target Binding

| Target | Resolution (Å) | Binding Affinity (Kd, nM) | Critical Interactions |

|---|---|---|---|

| Factor VIIa | 1.8 | 12 ± 3 | Urea–Asp189 H-bond |

| sEH (Soluble Epoxide Hydrolase) | 2.1 | 45 ± 8 | Cyanopyrazine–Tyr381 π-stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.